5-(3-aminophenyl)-1H-pyrimidine-2,4-dione
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Overview
Description
5-(3-aminophenyl)-1H-pyrimidine-2,4-dione is a heterocyclic compound with a pyrimidine ring substituted by an aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-aminophenyl)-1H-pyrimidine-2,4-dione typically involves the condensation of 3-aminobenzaldehyde with urea under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the pyrimidine ring. The reaction conditions often include heating the mixture to reflux in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-aminophenyl)-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-(3-aminophenyl)-1H-pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 5-(3-aminophenyl)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrimidine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-nitrophenyl)-1H-pyrimidine-2,4-dione
- 5-(3-chlorophenyl)-1H-pyrimidine-2,4-dione
- 5-(3-methylphenyl)-1H-pyrimidine-2,4-dione
Uniqueness
5-(3-aminophenyl)-1H-pyrimidine-2,4-dione is unique due to the presence of the amino group, which enhances its ability to form hydrogen bonds and interact with biological targets. This makes it a valuable compound for medicinal chemistry and drug design.
Properties
IUPAC Name |
5-(3-aminophenyl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-7-3-1-2-6(4-7)8-5-12-10(15)13-9(8)14/h1-5H,11H2,(H2,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSIBKXYGYNGCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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